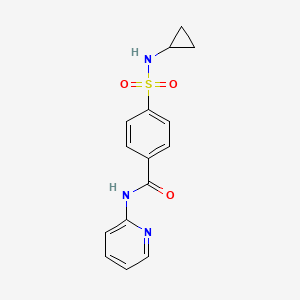
4-(cyclopropylsulfamoyl)-N-pyridin-2-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(cyclopropylsulfamoyl)-N-pyridin-2-ylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemical research. This compound is known to exhibit potent biological activities, making it a promising candidate for the development of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of 4-(cyclopropylsulfamoyl)-N-pyridin-2-ylbenzamide is primarily through the inhibition of target enzymes. For instance, the compound binds to the active site of carbonic anhydrase, preventing the hydration of carbon dioxide and the subsequent formation of bicarbonate ions. This inhibition leads to a decrease in the pH of the extracellular environment, which can be exploited for therapeutic purposes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(cyclopropylsulfamoyl)-N-pyridin-2-ylbenzamide are diverse and depend on the specific enzyme targeted. For instance, inhibition of histone deacetylase can lead to the activation of tumor suppressor genes, leading to the suppression of cancer cell growth. Inhibition of PARP can lead to the accumulation of DNA damage, leading to cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(cyclopropylsulfamoyl)-N-pyridin-2-ylbenzamide in lab experiments include its potent inhibitory activity against various enzymes, its relatively simple synthesis method, and its potential for the development of novel therapeutic agents. However, limitations include its potential toxicity and the need for further optimization to improve its efficacy and selectivity.
Zukünftige Richtungen
There are several potential future directions for the research of 4-(cyclopropylsulfamoyl)-N-pyridin-2-ylbenzamide. These include:
1. Optimization of the compound to improve its efficacy and selectivity for specific enzymes.
2. Investigation of the compound's potential as a therapeutic agent for various diseases such as cancer, neurodegenerative disorders, and inflammation.
3. Exploration of the compound's potential as a tool for biochemical research, such as the study of enzyme function and regulation.
4. Investigation of the compound's potential as a diagnostic tool, such as in the detection of cancer cells.
Conclusion
In conclusion, 4-(cyclopropylsulfamoyl)-N-pyridin-2-ylbenzamide is a promising chemical compound with potential applications in various fields of scientific research. Its potent inhibitory activity against various enzymes, coupled with its relatively simple synthesis method, makes it an attractive candidate for the development of novel therapeutic agents. Further research is needed to fully explore the potential of this compound in various applications.
Synthesemethoden
The synthesis of 4-(cyclopropylsulfamoyl)-N-pyridin-2-ylbenzamide involves the reaction of pyridine-2-carboxylic acid with cyclopropylamine, followed by the reaction of the resulting compound with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminobenzamide in the presence of a base to obtain the final product.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-(cyclopropylsulfamoyl)-N-pyridin-2-ylbenzamide in scientific research are vast. This compound has been shown to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, histone deacetylase, and poly(ADP-ribose) polymerase (PARP). These enzymes play critical roles in various physiological processes and are often dysregulated in diseases such as cancer, neurodegenerative disorders, and inflammation.
Eigenschaften
IUPAC Name |
4-(cyclopropylsulfamoyl)-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c19-15(17-14-3-1-2-10-16-14)11-4-8-13(9-5-11)22(20,21)18-12-6-7-12/h1-5,8-10,12,18H,6-7H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDMDZKYGBXGPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(4-Ethylphenyl)-4-oxoquinazolin-2-yl]piperidine-4-carboxamide](/img/structure/B2550044.png)



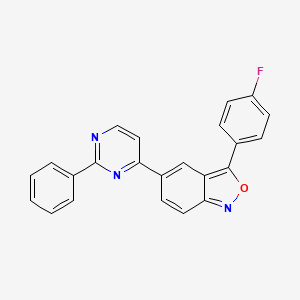
![2-[[1-(5-Chloropyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2550051.png)
![3-Oxa-7-azabicyclo[4.2.0]octane;hydrochloride](/img/structure/B2550052.png)
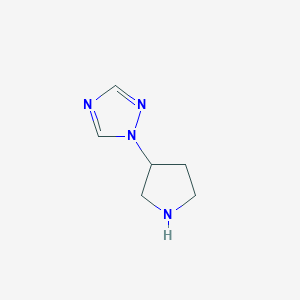
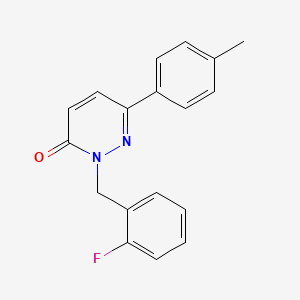
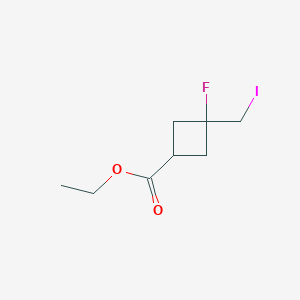
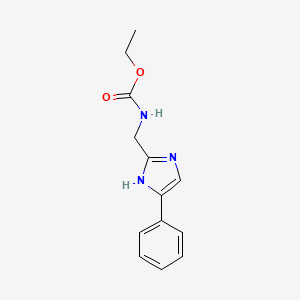

![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2550060.png)
![1-[(3,4-Dimethoxyphenyl)acetyl]-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2550063.png)